Superior Synthetic Yield with Sodium Borohydride vs. Lithium Aluminum Hydride Reduction of 6-Ethoxy-3-hydroxybenzothiophene
The preparation of 1-benzothiophen-6-yl ethyl ether via hydride reduction of 6-ethoxy-3-hydroxybenzothiophene demonstrates a clear advantage for sodium borohydride (NaBH4) over lithium aluminum hydride (LiAlH4). NaBH4 in alkaline methanol afforded an 81% yield, whereas LiAlH4 in ether yielded only 69% [1]. This quantitative difference in isolated yield directly influences the economic and practical choice of reducing agent for scalable synthesis.
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 81% yield |
| Comparator Or Baseline | Lithium Aluminum Hydride (LiAlH4) reduction: 69% yield |
| Quantified Difference | 12% absolute yield increase |
| Conditions | Reduction of 6-ethoxy-3-hydroxybenzothiophene; NaBH4 in alkaline methanol vs. LiAlH4 in ether |
Why This Matters
Higher yield with NaBH4 reduces raw material cost per unit mass and simplifies purification, directly impacting procurement economics and process scalability.
- [1] Campaigne, E., & Kreighbaum, W. E. (1961). Preparation and Electrophilic Substitution Reactions of 6-Ethoxybenzothiophene. The Journal of Organic Chemistry, 26(2), 363–365. View Source
